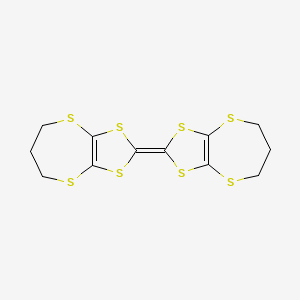

![molecular formula C8H12N2O2S B1330995 [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-31-2](/img/structure/B1330995.png)

[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

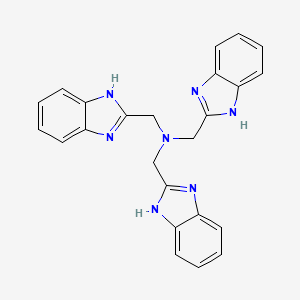

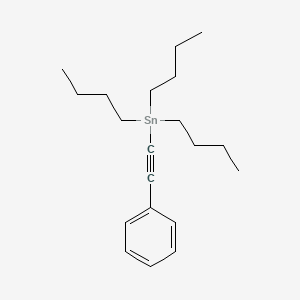

“[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” is a heterocyclic compound . It has a molecular weight of 200.26 and its molecular formula is C8H12N2O2S . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1ccn (CCSCC (O)=O)n1 . The InChI key for this compound is LJRBYTNIWDEEOD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” is a solid compound . It has a molecular weight of 200.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.科学的研究の応用

Coordination Chemistry

In coordination chemistry, the pyrazolyl ring can act as a bidentate ligand, coordinating to metal centers to form complexes. This is particularly relevant in the synthesis of platinum-group metal complexes, which are important in the development of phosphorescent materials for photovoltaic devices .

Photophysical Studies

The compound’s ability to bind to metals and form complexes with interesting photophysical properties makes it a candidate for studies in organic light-emitting diodes (OLEDs). The electronic configuration of these complexes can be fine-tuned for desired emission properties, which is crucial for the advancement of OLED technology .

Spin Crossover Materials

Pyrazolyl-based ligands are known to induce spin crossover (SCO) in metal complexes. This phenomenon, where a metal center can switch between different spin states, is of great interest for the development of molecular materials that can act as sensors, memory devices, or displays .

作用機序

- Thiazole derivatives, like the one , often exhibit diverse biological activities due to their structural features. They can interact with enzymes, receptors, or other cellular components .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, thiazoles have been associated with antioxidant and anti-inflammatory effects .

Target of Action

Biochemical Pathways

Result of Action

特性

IUPAC Name |

2-[2-(3-methylpyrazol-1-yl)ethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7-2-3-10(9-7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRBYTNIWDEEOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349618 |

Source

|

| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-31-2 |

Source

|

| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)